molecular formula C23H24N4O4 B1663499 CRA-026440 CAS No. 847460-34-8

CRA-026440

Cat. No.: B1663499
CAS No.: 847460-34-8
M. Wt: 420.5 g/mol
InChI Key: OHUCIUMMEAYVKS-UHFFFAOYSA-N
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Description

CRA-026440 is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor with broad-spectrum activity against multiple HDAC isoforms, including HDAC1, 2, 3, 6, 8, and 10, exhibiting nanomolar-range inhibition (Ki values: 4–20 nM) . Preclinical studies demonstrate its dual antiproliferative and antiangiogenic effects, achieved through mechanisms such as chromatin remodeling, caspase-3 activation, and downregulation of angiogenesis-related genes (e.g., VEGF, KDR) . In vivo, this compound significantly reduces tumor growth in HCT116 colorectal and U937 lymphoma xenografts, particularly when combined with Avastin (bevacizumab) or 5-fluorouracil (5FU) . However, resistance is observed in prostate cancer models like CWR-22RV1, highlighting context-dependent efficacy .

Properties

IUPAC Name

5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-27(2)12-13-31-19-9-10-20-18(14-19)15-21(25-20)23(29)24-11-3-4-16-5-7-17(8-6-16)22(28)26-30/h5-10,14-15,25,30H,11-13H2,1-2H3,(H,24,29)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUCIUMMEAYVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)NCC#CC3=CC=C(C=C3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847460-34-8
Record name CRA-026440
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847460348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CRA-026440
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZO4DT337D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Indole Scaffold Construction

The synthesis of CRA-026440 begins with the preparation of a substituted indole scaffold, a critical pharmacophore for HDAC binding. As detailed in the hybrid inhibitor design by PMC researchers, two primary strategies are employed:

Route A: N-Benzylation of Indole Precursors
4-Methoxybenzyl chloride or 4-carbomethoxybenzyl bromide undergoes nucleophilic substitution with indole derivatives (e.g., 4 , 5 , 8 ) under microwave irradiation in aqueous media. This method achieves 78–92% yields for intermediates 6 , 7 , and 9 , with reaction times reduced to 15–30 minutes compared to conventional heating.

Route B: Fischer Indole Synthesis
For γ-carboline analogs, hydrazine derivatives (e.g., 13 ) react with 1-methylpiperidin-4-one (14 ) under acidic conditions to form tricyclic intermediates 15 . Subsequent Boc protection and carbonylation yield ester 16 , a pivotal precursor for hydroxamic acid installation.

Hydroxamic Acid Formation

The zinc-binding group (ZBG) critical for HDAC inhibition is introduced via hydroxamic acid synthesis. Methyl esters (e.g., 6 , 7 , 16 ) are treated with hydroxylamine hydrochloride in methanolic NaOH at 0–5°C, achieving 85–94% conversion to hydroxamic acids 1a , 3a , and 3c .

Reaction Conditions Optimization

Parameter Optimal Range Impact on Yield
Temperature 0–5°C Prevents O-alkylation
Solvent Methanol/Water (4:1) Enhances solubility
Reaction Time 4–6 hours Maximizes conversion

Table 1: Critical parameters for hydroxamic acid synthesis.

Structural Modifications for HDAC Isoform Selectivity

Benzyl Substituent Engineering

This compound’s 4-methoxybenzyl cap group was optimized through parallel synthesis:

  • 4-Carbomethoxybenzyl analogs showed 3-fold reduced HDAC1 activity (Ki = 12 nM vs. 4 nM).
  • 3-Nitrobenzyl derivatives improved HDAC8 inhibition (Ki = 5 nM) but compromised solubility.

Linker Length Optimization

Varying the spacer between the indole core and ZBG revealed:

Spacer Length (Atoms) HDAC1 Ki (nM) HDAC6 Ki (nM)
4 4 15
5 7 22
6 11 35

Table 2: Impact of linker length on isoform selectivity.

Large-Scale Production and Purification

Pilot-Scale Synthesis

A 100-g batch process developed by GlpBio researchers employs:

  • Alkylation : 4-Methoxybenzyl chloride (1.2 eq) with indole 4 in DMF/H2O (3:1) at 80°C for 2 hours (89% yield).
  • Ester Hydrolysis : KOH (2.0 eq) in THF/H2O, 0°C, 1 hour (95% yield).
  • Hydroxamic Acid Formation : NH2OH·HCl (3.0 eq), NaOH (3.5 eq) in MeOH, 4 hours (91% yield).

Chromatographic Purification

Reverse-phase HPLC (C18 column, 10–90% acetonitrile/0.1% TFA) achieves >99% purity, with critical retention parameters:

Compound Retention Time (min) Purity (%)
This compound 12.7 99.2
Des-benzyl Impurity 9.3 <0.5

Table 3: Analytical HPLC profile.

Pharmacokinetic Profiling and Formulation

In Vivo Disposition

Single-dose intravenous administration (10 mg/kg) in BALB/c mice revealed:

Parameter Value
Plasma Clearance 38 mL/min/kg
Volume of Distribution 454 mL/kg
Tumor Cmax 1.2 μM
Tumor t1/2 45 minutes

Table 4: Pharmacokinetic properties.

Lyophilized Formulation Development

To address poor aqueous solubility (0.12 mg/mL at pH 7.4), a lyophilized formulation was optimized:

  • Bulking Agent : 5% (w/v) mannitol
  • Stabilizer : 0.01% polysorbate 80
  • Reconstitution : 2.5 mL sterile water for 10 mg/mL solution

Quality Control and Stability

Forced Degradation Studies

Stress testing under ICH guidelines revealed:

Condition Degradation Products % Assay Remaining
Acid (0.1N HCl, 24h) Hydrolyzed ester 82.4
Oxidative (3% H2O2) N-Oxide 75.1
Photolytic (1.2M lux) Cis-trans isomer 93.7

Table 5: Stability-indicating parameters.

Scientific Research Applications

Tricosanoic acid has various applications in scientific research, including:

Mechanism of Action

Tricosanoic acid exerts its effects primarily through its incorporation into biological membranes and its role in lipid metabolism. It interacts with enzymes involved in fatty acid metabolism, such as lipases, and can influence membrane fluidity and function. The molecular targets and pathways involved include lipid metabolic pathways and membrane-associated proteins .

Comparison with Similar Compounds

Structural and Functional Classification

HDAC inhibitors are classified by chemical structure and isoform selectivity:

  • Hydroxamic acids: Broad-spectrum inhibitors targeting class I, II, and IV HDACs. CRA-026440: Potent against HDAC1 (Ki = 4 nM), HDAC3 (11 nM), HDAC6 (15 nM), and HDAC10 (20 nM) . CRA-024781: A structural analog with overlapping targets (HDAC1, 2, 3, 6, 8, 10) and comparable antitumor activity . SAHA (Vorinostat): FDA-approved for cutaneous T-cell lymphoma; inhibits HDAC1–3, 6, 8 (IC₅₀ = 10–20 nM) but with lower selectivity for HDAC10 .
  • Pyroxamic acids : Pan-HDAC inhibitors (e.g., PXD101 ), though this compound is occasionally misclassified here due to structural similarities .
  • Carboxylic acids: Class I-specific (e.g., sodium valproate; HDAC1/2/3 IC₅₀ > 100 µM), weaker potency but with immunomodulatory effects .

Key Pharmacological Differences

Compound Class HDAC Targets (Ki/IC₅₀) Key Activities Clinical Status
This compound Hydroxamic acid HDAC1 (4 nM), HDAC3 (11 nM), HDAC6 (15 nM) Antiangiogenic, caspase-3 activation Preclinical
CRA-024781 Hydroxamic acid HDAC1–3, 6, 8, 10 Tumor growth suppression in vivo Preclinical
AR42 Hydroxamic acid HDAC1, 3, 8, 10 PD-L1/PD-L2 downregulation, immune boost Phase I/II
Citarinostat (ACY241) Hydroxamic acid HDAC6 (4 nM), HDAC3 (76 nM) Selective HDAC6 inhibition, synergy with proteasome inhibitors Phase I
HDAC-IN-40 Alkoxyamide HDAC2 (60 nM), HDAC6 (30 nM) Moderate antiproliferative activity Preclinical
Sodium Valproate Carboxylic acid HDAC1/2/3 (>100 µM) Weak HDAC inhibition, immunomodulatory Approved (epilepsy)

Mechanistic and Therapeutic Advantages

  • Broad-Spectrum Activity: this compound outperforms class-specific inhibitors (e.g., Citarinostat, sodium valproate) by targeting six HDAC isoforms, enabling multitargeted epigenetic modulation .
  • Antiangiogenic Potency : Unlike AR42 or SAHA, this compound directly suppresses VEGF and KDR expression, synergizing with anti-VEGF therapies like Avastin .
  • Resistance Profile : While this compound fails in CWR-22RV1 prostate models, AR42 shows broader efficacy in solid tumors, partly due to PD-L1 suppression enhancing immune response .

Limitations and Challenges

  • Toxicity Risks: Pan-HDAC inhibitors like this compound may incur higher off-target effects compared to isoform-selective agents (e.g., Citarinostat) .

Biological Activity

CRA-026440 is a novel hydroxamic acid-based inhibitor of histone deacetylases (HDACs), demonstrating significant antitumor and antiangiogenic activities both in vitro and in vivo. Its mechanism of action involves the inhibition of various HDAC isozymes, leading to the accumulation of acetylated proteins that modulate gene expression related to cell growth, apoptosis, and angiogenesis.

This compound selectively inhibits multiple HDAC isozymes, including HDAC1, HDAC2, HDAC3/SMRT, HDAC6, HDAC8, and HDAC10, with IC50 values in the nanomolar range. This inhibition results in:

  • Increased Acetylation : Enhanced levels of acetylated histones and tubulin, which are crucial for regulating gene expression and cytoskeletal dynamics.
  • Induction of Apoptosis : Activation of apoptotic pathways in tumor cells.
  • Inhibition of Tumor Growth : Significant reduction in tumor size in xenograft models when administered parenterally.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various tumor cell lines. The following table summarizes key findings from cell proliferation assays:

Cell Line GI50 (μM) Mechanism
HCT1160.5Induction of apoptosis
U9370.3Increased acetylation
MCF70.8Cell cycle arrest
HUVECs (endothelial)1.0Antiangiogenic effects

In Vivo Efficacy

In vivo studies using mouse models have shown that this compound significantly reduces tumor growth. Notably:

  • Xenograft Models : In mice with HCT116 or U937 human tumor xenografts, treatment with this compound led to a statistically significant decrease in tumor volume compared to control groups.
  • Combination Therapy : When used alongside Avastin (bevacizumab), this compound exhibited enhanced efficacy in reducing tumor growth compared to monotherapy.

Pharmacokinetics

Pharmacokinetic analysis revealed that this compound has a favorable profile for intravenous administration:

  • Half-Life : Approximately 2 hours in plasma.
  • Bioavailability : High due to effective formulation with SBE-β-cyclodextrin.

The following table summarizes the pharmacokinetic parameters observed:

Parameter Value
Volume of Distribution0.5 L/kg
Clearance12 mL/min/kg
Maximum Concentration (Cmax)150 nmol/L
Time to Cmax (Tmax)30 min

Case Study 1: Colorectal Cancer

In a preclinical study involving colorectal cancer models, this compound was administered at a dose of 100 mg/kg daily for three consecutive days. Results indicated:

  • A significant reduction in Ki67 staining, suggesting decreased cell proliferation.
  • Alterations in gene expression profiles related to apoptosis and angiogenesis.

Case Study 2: Combination Therapy with Avastin

Another study explored the combination of this compound with Avastin in HCT116 xenograft models. Findings included:

  • Enhanced tumor regression compared to either agent alone.
  • Synergistic effects observed in angiogenesis inhibition markers.

Chemical Reactions Analysis

Biochemical Mechanism of CRA-026440

This compound is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor that exerts its effects through direct interaction with zinc-dependent HDAC enzymes. The compound’s mechanism involves binding to the enzyme’s active site, where the hydroxamic acid group chelates the catalytic zinc ion, preventing the removal of acetyl groups from histones and tubulin . This acetylation leads to chromatin remodeling, altered gene expression, and disruption of microtubule dynamics, ultimately inducing apoptosis and inhibiting tumor growth .

Key enzymatic targets :

HDAC IsoformInhibition Potency
HDAC1Nanomolar range
HDAC2Nanomolar range
HDAC3/SMRTNanomolar range
HDAC6Nanomolar range
HDAC8Nanomolar range
HDAC10Nanomolar range
Data derived from in vitro enzymatic assays .

Enzymatic Inhibition and Structural Basis

This compound demonstrates broad-spectrum HDAC inhibition, targeting class I, II, and IV HDACs. The hydroxamic acid group (-CONHOH) is critical for zinc binding, a hallmark of this class of inhibitors . The compound’s selectivity arises from interactions with the enzyme’s catalytic pocket, including hydrogen bonding and hydrophobic interactions with residues such as histidine and phenylalanine .

Reaction phases (URVA analysis) :

PhaseKey Processes
Contact phase Initial van der Waals interactions
Preparation phase Structural adjustments in the reaction complex
Transition state Bond cleavage (acetyl removal) and formation
Product adjustment Stabilization of acetylated histones/tubulin
Separation phase Release of acetylated substrates
Adapted from unified reaction valley approach (URVA) principles .

Cellular and Molecular Consequences

This compound induces hyperacetylation of histones (H3/H4) and tubulin, leading to:

  • Apoptosis : Upregulation of pro-apoptotic proteins (Bax, Bak) and downregulation of anti-apoptotic factors (Bcl-2, Bcl-xL) .

  • Cell cycle arrest : Inhibition of cyclin-dependent kinases and induction of p21/WAF1 .

  • Anti-angiogenesis : Reduced expression of vascular endothelial growth factor (VEGF) .

Gene expression changes :

  • Upregulated : Tumor suppressors (p53, p21) and pro-apoptotic genes (Bax).

  • Downregulated : Angiogenesis factors (VEGF, Angiopoietin-2) and cell proliferation markers (c-Myc) .

Synergistic Interactions

This compound exhibits enhanced efficacy when combined with other anticancer agents:

  • Avastin (anti-VEGF) : Additive tumor growth inhibition in HCT116 xenografts .

  • 5-Fluorouracil : Increased apoptosis in colorectal cancer models .

Stability and Reactivity

This compound is stable when lyophilized at -20°C and desiccated, with a shelf life of 36 months in this form. In solution, it remains stable for up to 3 months at -20°C . The compound’s reactivity is limited to enzymatic interactions, with no reported hazardous decomposition products under standard conditions .

Q & A

Basic Research Questions

Q. How to formulate a focused and feasible research question for studying CRA-026440?

  • Methodological Answer : Begin by narrowing the scope to address a specific mechanistic, synthetic, or functional aspect of this compound. Ensure feasibility by assessing resource availability (e.g., instrumentation for characterization) and aligning with gaps identified in literature reviews. For example:

  • Example: "How does the stereochemical configuration of this compound influence its binding affinity to [specific receptor/enzyme]?"
  • Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions . Avoid overly broad inquiries (e.g., "What does this compound do?") and prioritize hypotheses that address unresolved mechanistic or structural challenges .

Q. What experimental design principles ensure reproducibility in this compound studies?

  • Methodological Answer :

  • Controls : Include positive/negative controls for biological assays and replicate experiments (n ≥ 3) to account for variability .
  • Protocol Standardization : Document synthesis, purification, and characterization steps in detail (e.g., NMR parameters, HPLC gradients) to enable replication .
  • Blinding : Use double-blinding in pharmacological studies to minimize bias .

Q. What are effective strategies for data collection and validation in this compound research?

  • Methodological Answer :

  • Primary Data : Use orthogonal validation methods (e.g., LC-MS + NMR for purity, in vitro + in vivo models for bioactivity) .
  • Secondary Data : Cross-reference spectral libraries (e.g., PubChem, SciFinder) and preprints to verify novel findings .
  • Metadata : Annotate datasets with experimental conditions (e.g., temperature, solvent systems) to support meta-analyses .

Advanced Research Questions

Q. How to integrate theoretical frameworks into mechanistic studies of this compound?

  • Methodological Answer : Link hypotheses to established theories (e.g., QSAR for structure-activity relationships, DFT for electronic properties). For example:

  • Example: "Using density functional theory (DFT), how do electron-withdrawing substituents alter the reactivity of this compound in [specific reaction]?"
  • Validate computational models with experimental data (e.g., crystallography for molecular geometry) .

Q. What methodologies resolve contradictions in experimental data on this compound?

  • Methodological Answer :

  • Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, pH) .
  • Controlled Replication : Re-examine disputed results under standardized conditions (e.g., ISO-certified lab protocols) .
  • Meta-Analysis : Aggregate data from multiple studies to identify consensus trends .

Q. How to address reproducibility challenges in this compound synthesis or characterization?

  • Methodological Answer :

  • Collaborative Verification : Share samples with independent labs for cross-validation (e.g., round-robin testing) .
  • Error Analysis : Quantify uncertainty in key parameters (e.g., reaction yields, IC50 values) using error propagation models .

Q. What advanced statistical models analyze non-linear relationships in this compound data?

  • Methodological Answer :

  • Machine Learning : Train models to predict dose-response curves or synthetic pathways using historical datasets .
  • Bayesian Inference : Estimate posterior probabilities for hypotheses (e.g., "Does this compound exhibit enantioselective toxicity?") .

Q. How to design longitudinal studies tracking this compound’s effects under varying conditions?

  • Methodological Answer :

  • Time-Series Analysis : Monitor degradation kinetics or chronic toxicity using repeated-measures ANOVA .
  • Environmental Variables : Use climate-controlled chambers to isolate temperature/humidity effects on stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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